methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 4-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 4-carboxy-3-methyl-1H-pyrrole-2-carboxylate.
Reduction: Methyl 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.
Substitution: Methyl 4-formyl-3-halogenated-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrrole derivatives.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can influence various molecular pathways and cellular processes.
Comparison with Similar Compounds
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Methyl 4-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.
Methyl 3-methyl-1H-pyrrole-2-carboxylate:
Methyl 4-carboxy-3-methyl-1H-pyrrole-2-carboxylate: The formyl group is oxidized to a carboxylic acid, changing its reactivity and solubility.
The presence of both the formyl and methyl groups in this compound makes it unique and versatile for various synthetic and research purposes.
Properties
IUPAC Name |
methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(4-10)3-9-7(5)8(11)12-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVDPBGFXRDGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-57-2 | |
Record name | methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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